REACTION_CXSMILES
|
O(C(C(F)(F)F)(C(F)(F)F)[F:4])[K].[N+:13]([C:16]([N+]([O-])=O)([N+:20]([O-:22])=[O:21])[N+:17]([O-:19])=[O:18])([O-:15])=[O:14]>CN(C=O)C>[F:4][C:16]([N+:20]([O-:22])=[O:21])([N+:17]([O-:19])=[O:18])[N+:13]([O-:15])=[O:14]
|
Name
|
KOCF(CF3)2
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O([K])C(F)(C(F)(F)F)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
Tetranitromethane
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
three-neck flask which was equipped with a dropping funnel, an inlet tube with a safety trap, and an exit tube with a -80° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled trap
|
Type
|
CUSTOM
|
Details
|
The system was flushed with nitrogen at 40 cc/min for 2 to 3 minutes
|
Duration
|
2.5 (± 0.5) min
|
Type
|
ADDITION
|
Details
|
The C(NO2)4 -DMF solution was added to the KOCF(CF3)2 at ambient temperature
|
Name
|
|
Type
|
product
|
Smiles
|
FC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |